2-iso-Butylthiobenzyl alcohol
Description
2-iso-Butylthiobenzyl alcohol is a sulfur-containing aromatic alcohol with the molecular formula C₁₁H₁₆OS. Its structure comprises a benzyl alcohol moiety (a benzene ring with a hydroxymethyl group) substituted at the 2-position with an iso-butylthio group (–SCH₂CH(CH₂)₂).
Properties
IUPAC Name |
[2-(2-methylpropylsulfanyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRRESIQWIBVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Butylthiobenzyl alcohol typically involves the reaction of benzyl chloride with isobutyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the mercaptan group replaces the chlorine atom in benzyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-iso-Butylthiobenzyl alcohol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles and suitable reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzyl alcohol and sulfuric acid as by-products.
Reduction: The reduction of the compound can produce isobutyl mercaptan and benzyl chloride.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-iso-Butylthiobenzyl alcohol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be utilized in biochemical studies to investigate sulfur-containing compounds and their interactions with biological molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-iso-Butylthiobenzyl alcohol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Thioether vs. Ether Groups
A key comparison can be drawn with 2-methoxybenzyl alcohol and 3-methoxybenzyl alcohol (), which share the benzyl alcohol backbone but feature methoxy (–OCH₃) substituents instead of thioethers.
- Key Differences: The iso-butylthio group introduces greater steric bulk and lipophilicity compared to methoxy groups, likely reducing water solubility and increasing affinity for nonpolar solvents. Thioethers (–S–) are more nucleophilic and oxidizable than ethers (–O–), making this compound prone to reactions such as sulfoxide/sulfone formation under oxidative conditions .
Reactivity and Stability
- Incompatibilities : Isobutyl alcohol (the parent alcohol) is incompatible with strong acids, bases, and oxidizing agents (). While this compound’s thioether group may alter its reactivity, similar precautions likely apply, especially toward oxidizing agents (e.g., peroxides) that could target the sulfur atom.
- Synthetic Utility : highlights sulfur-containing intermediates in benzthiazole synthesis. The thioether in this compound may enable analogous cyclization or substitution reactions, distinguishing it from oxygen-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
